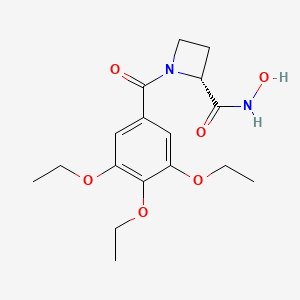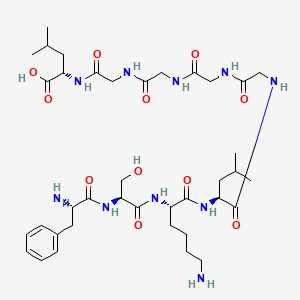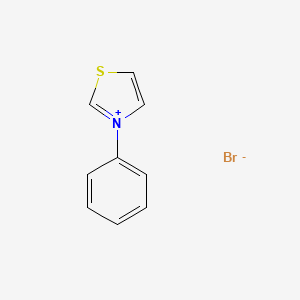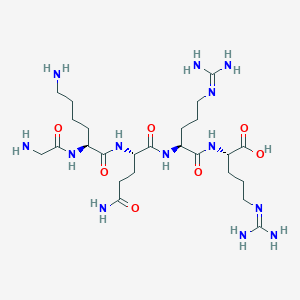
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a hydroxy group, a triethoxybenzoyl moiety, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Triethoxybenzoyl Moiety: The triethoxybenzoyl group is introduced through an acylation reaction using 3,4,5-triethoxybenzoic acid or its derivatives.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triethoxybenzoyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The azetidine ring may contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is unique due to the presence of the triethoxybenzoyl moiety and the azetidine ring, which confer distinct chemical and biological properties. The combination of these structural features may result in enhanced stability, bioavailability, and specificity for certain molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
647854-66-8 |
|---|---|
Molekularformel |
C17H24N2O6 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C17H24N2O6/c1-4-23-13-9-11(10-14(24-5-2)15(13)25-6-3)17(21)19-8-7-12(19)16(20)18-22/h9-10,12,22H,4-8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI-Schlüssel |
AYONFVHKJQJPNM-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@@H]2C(=O)NO |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC2C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)

![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)

![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
